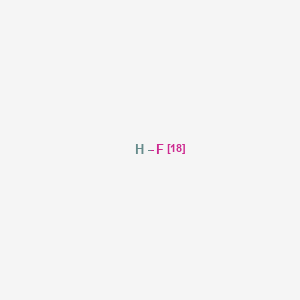
氟-18
概述
描述
Fluorine-18 is a radioactive isotope of fluorine that is widely used in medical imaging, particularly in positron emission tomography (PET) scans. Fluorine-18 is produced by nuclear reactions and has a half-life of approximately 110 minutes. Due to its short half-life, fluorine-18 must be produced on-site and used immediately for medical imaging.
科学研究应用
无机化学
氟-18(18F)主要用于合成18F标记的有机化合物和放射性药物。然而,它也正逐渐成为无机化学中的重要工具。其在无机氟化剂、机理研究和成像工具开发中的应用代表了研究的新领域,突显了18F在这一领域中尚未开发的潜力 (Varlow et al., 2018)。
正电子发射断层扫描(PET)成像
氟-18广泛应用于PET放射性药物,用于临床和临床前研究。其良好的物理和核特性,包括97%的β(+)衰变和109.8分钟的半衰期,使其成为分子成像的理想选择。使用代谢稳定的芳烃和杂环芳烃进行18F标记已成为该领域的重点,扩展了PET成像在疾病追踪和支持药物发现项目中的应用 (Preshlock et al., 2016)。
药物发现和放射配体
在药物发现中,18F发挥着至关重要的作用,特别是在开发PET放射配体方面。最近在芳基硼试剂的18F氟化方面取得的进展,为标记放射配体提供了更高效和更普遍的方法。这对于合成复杂的制药分子具有重要意义,有助于探索新的药物靶点 (Taylor et al., 2017)。
生物工程和纳米技术
氟化分子在生物工程和纳米技术中的作用日益增长,氟-18起着核心作用。将其纳入成像、治疗和环境应用材料中展示了氟-氟相互作用的多样实用性。具体来说,18F的低自然丰度在成像灵敏度和疾病检测方面具有优势 (Zhang et al., 2021)。
放射化学和合成策略
氟-18的多样化放射化学和合成策略对PET诊断至关重要。诸如亲核和亲电氟化、铜介导机制以及使用假体基团等技术已被开发出来,以实现高放射化学产率。这种多功能性允许探索18F标记示踪剂的细胞摄取和药代动力学,极大地有益于癌症治疗和神经疾病诊断 (Goud et al., 2019)。
属性
CAS 编号 |
13981-56-1 |
|---|---|
产品名称 |
Fluorine-18 |
分子式 |
FH |
分子量 |
19.0089 g/mol |
IUPAC 名称 |
fluorane |
InChI |
InChI=1S/FH/h1H/i1-1 |
InChI 键 |
KRHYYFGTRYWZRS-BJUDXGSMSA-N |
手性 SMILES |
[18FH] |
SMILES |
F |
规范 SMILES |
F |
同义词 |
18F radioisotope F-18 radioisotope Fluorine-18 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

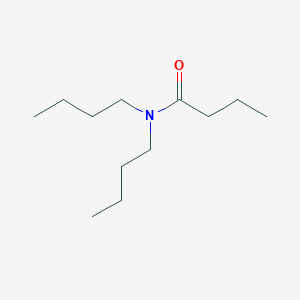

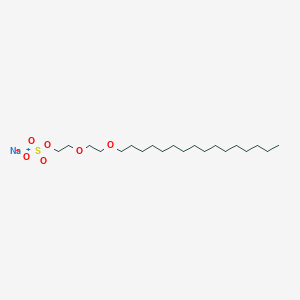
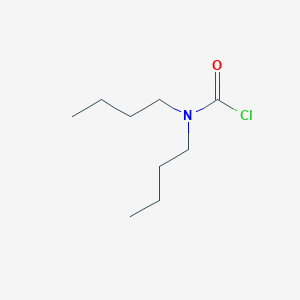
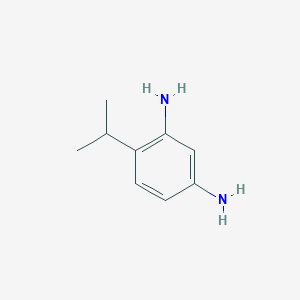
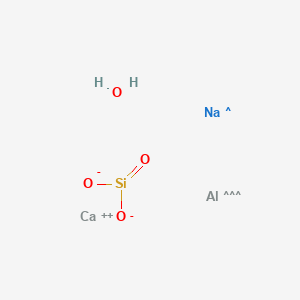
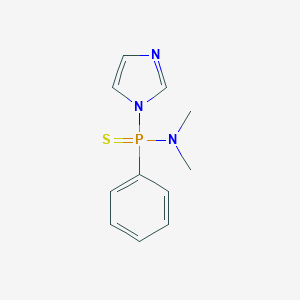

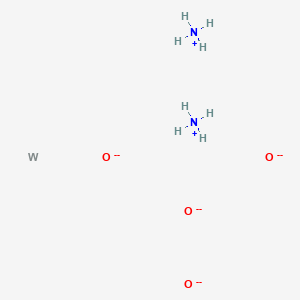
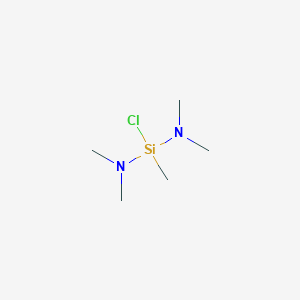
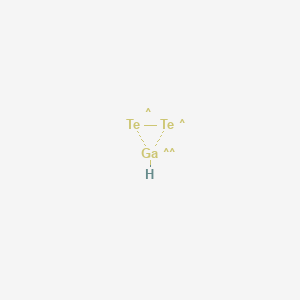
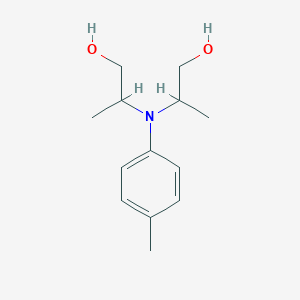
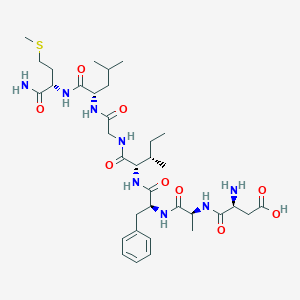
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)